molecular formula C12H11FN4O3 B4305006 N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4305006
M. Wt: 278.24 g/mol
InChI Key: HPZWFVOXURIUAL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a chemical compound characterized by the presence of a fluorophenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling with Fluorophenyl Group: The nitrated pyrazole is coupled with a fluorophenyl derivative through a nucleophilic substitution reaction.

    Formation of Propanamide: Finally, the propanamide moiety is introduced through an amide coupling reaction using appropriate reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Reduction: Formation of N-(4-aminophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide.

    Oxidation: Formation of this compound derivatives with additional functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
  • N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific structural features, such as the combination of a fluorophenyl group and a nitro-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3/c1-8(16-7-11(6-14-16)17(19)20)12(18)15-10-4-2-9(13)3-5-10/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZWFVOXURIUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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